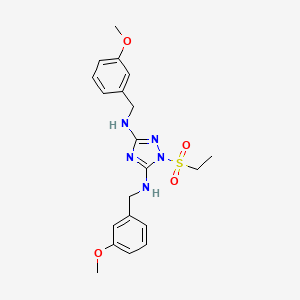![molecular formula C15H20N2O4S B5091774 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5091774.png)
1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone, also known as MS-275, is a potent inhibitor of histone deacetylases (HDACs). It has been shown to have potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and HIV.
科学的研究の応用
1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been extensively studied for its potential therapeutic effects in various diseases. In cancer, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to induce apoptosis and inhibit tumor growth in various types of cancer cells, including breast, lung, and prostate cancer cells. In Alzheimer's disease, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to improve cognitive function and reduce amyloid-beta levels in animal models. In HIV, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to reactivate latent HIV and enhance the immune response to the virus.
作用機序
1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone works by inhibiting HDACs, which are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and decreased gene expression. By inhibiting HDACs, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone leads to increased acetylation of histones, leading to a more open chromatin structure and increased gene expression. This can lead to various therapeutic effects, including apoptosis induction, tumor growth inhibition, and reactivation of latent HIV.
Biochemical and Physiological Effects:
1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to have various biochemical and physiological effects. In cancer cells, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to induce apoptosis by activating the caspase pathway and increasing the expression of pro-apoptotic genes. In Alzheimer's disease, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to reduce amyloid-beta levels by increasing the expression of neprilysin, an enzyme that degrades amyloid-beta. In HIV, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to reactivate latent HIV by increasing the expression of viral genes and enhancing the immune response to the virus.
実験室実験の利点と制限
1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, making it a useful tool for studying the role of HDACs in various biological processes. It has also been extensively studied in various disease models, making it a useful tool for studying the therapeutic effects of HDAC inhibition. However, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone also has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, such as sirtuins, which could complicate the interpretation of results. It also has limited solubility in aqueous solutions, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone. One direction is to investigate its potential therapeutic effects in other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone. Finally, further studies are needed to fully understand the mechanism of action of 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone and its off-target effects on other enzymes.
合成法
1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone can be synthesized using a two-step process. The first step involves the reaction of 4-(4-morpholinylsulfonyl)aniline with 2-(1H-pyrrol-1-yl)acetic acid to form 1-(4-(4-morpholinylsulfonyl)phenyl)-2-pyrrolidinone. The second step involves the reaction of 1-(4-(4-morpholinylsulfonyl)phenyl)-2-pyrrolidinone with piperidine to form 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone.
特性
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c18-15-3-1-2-8-17(15)13-4-6-14(7-5-13)22(19,20)16-9-11-21-12-10-16/h4-7H,1-3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYYZIMPHFJKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholin-4-ylsulfonylphenyl)piperidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5091699.png)
![methyl 4-{[1-methyl-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-8-yl]methyl}benzoate](/img/structure/B5091707.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5091715.png)
![N-benzyl-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5091721.png)
![5-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5091725.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-(2-nitrophenyl)benzamide](/img/structure/B5091740.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5091752.png)
![2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B5091753.png)
![methyl 3-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5091757.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5091761.png)

![5-[(4-chlorobenzyl)sulfonyl]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5091778.png)
![N~2~-(2-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091785.png)